molecular formula C12H23NO4S B14647537 2-(Azepan-1-yl)-2-oxoethyl butyl sulfite CAS No. 55551-20-7

2-(Azepan-1-yl)-2-oxoethyl butyl sulfite

Cat. No.: B14647537
CAS No.: 55551-20-7
M. Wt: 277.38 g/mol
InChI Key: BBCOALYSQUACIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-yl)-2-oxoethyl butyl sulfite is a sulfite ester derivative featuring a seven-membered azepane ring linked to a sulfite group via a carbonyl-containing ethyl chain and a butyl ester moiety. Key inferred characteristics include:

  • Molecular formula: C₁₂H₂₃NO₄S (estimated based on the propyl analog) .
  • Molecular weight: ~277.38 g/mol (calculated by adding a CH₂ group to the propyl analog’s formula).
  • Functional groups: Sulfite ester (O=S=O), azepane ring, and carbonyl group.
  • Potential applications: Sulfite esters are known for their reactivity and use in agrochemicals or pharmaceuticals, though specific applications for this compound remain unconfirmed.

Properties

CAS No.

55551-20-7

Molecular Formula

C12H23NO4S

Molecular Weight

277.38 g/mol

IUPAC Name

[2-(azepan-1-yl)-2-oxoethyl] butyl sulfite

InChI

InChI=1S/C12H23NO4S/c1-2-3-10-16-18(15)17-11-12(14)13-8-6-4-5-7-9-13/h2-11H2,1H3

InChI Key

BBCOALYSQUACIE-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)OCC(=O)N1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-2-oxoethyl butyl sulfite typically involves the reaction of azepane derivatives with butyl sulfite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-2-oxoethyl butyl sulfite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Azepan-1-yl)-2-oxoethyl butyl sulfite has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-2-oxoethyl butyl sulfite involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Alkyl Chain Variants: Propyl vs. Butyl Sulfite Esters

The propyl sulfite analog (CAS 61697-42-5) serves as the closest structural homolog, differing only in alkyl chain length (propyl vs. butyl). Key differences include:

Property 2-(Azepan-1-yl)-2-oxoethyl Propyl Sulfite 2-(Azepan-1-yl)-2-oxoethyl Butyl Sulfite (Estimated)
Molecular formula C₁₁H₂₁NO₄S C₁₂H₂₃NO₄S
Molecular weight 263.35 g/mol 277.38 g/mol
XlogP (lipophilicity) 1.8 ~2.3 (increased with longer alkyl chain)
Polar surface area (PSA) 55.84 Ų ~55.8 Ų (unchanged)
Hydrogen bond acceptors 5 5
Hydrogen bond donors 0 0

Key findings :

  • The butyl variant is more lipophilic due to its longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility.
  • Both compounds share identical hydrogen bonding profiles and polar surface areas, suggesting similar reactivity and solubility trends.

Comparison with Functional Group Variants: Sulfite vs. Sulfamate Esters

Critical contrasts include:

Property Sulglycapin (Sulfamate) This compound
Molecular formula C₉H₁₈N₂O₄S C₁₂H₂₃NO₄S
Molecular weight 250.32 g/mol 277.38 g/mol
Functional group Sulfamate Sulfite ester
Application Herbicide Unspecified

Key findings :

  • Sulfamates generally exhibit higher hydrolytic stability compared to sulfite esters due to the N–S bond’s resilience.
  • Sulglycapin’s herbicidal activity suggests sulfamate derivatives may target plant-specific enzymes, whereas sulfite esters might engage in redox reactions or act as electrophiles.

Broader Comparison with Sulfur-Containing Compounds

2-[(1,3-Benzothiazol-2-yl)amino]-2-oxoethane-1-sulfonic Acid
  • Molecular formula : C₉H₈N₂O₄S₂
  • Key features : Sulfonic acid group, benzothiazole ring.
  • Hydrogen bond acceptors : 10 (vs. 5 in the target compound), increasing water solubility.
2-Oxo-2-phenylethyl Triazole Derivative
  • Molecular formula : C₂₅H₁₉N₃O₅S
  • Key features : Aromatic phenyl group, triazole ring.
  • logP : 4.38 (vs. ~2.3 for the target compound), indicating extreme lipophilicity.

Key findings :

  • Sulfonic acids (e.g., ) are highly polar and ionizable, contrasting with the neutral sulfite ester.
  • Aromatic and heterocyclic substituents (e.g., ) drastically alter logP and PSA, impacting bioavailability and target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.